10-Hydroxy-4,8-dimethyldeca-3,8-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Hydroxy-4,8-dimethyldeca-3,8-dienoic acid is a chemical compound known for its role in various biological and chemical processes. It is a key intermediate in the synthesis of pheromones and other bioactive molecules. This compound is characterized by its unique structure, which includes hydroxyl and dienoic acid functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-4,8-dimethyldeca-3,8-dienoic acid typically involves the use of geranyl acetate as a starting material. The process includes several steps, such as hydrolysis, oxidation, and cyclization. One efficient method involves the stereoselective synthesis, which ensures the desired configuration of the compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in this process .
Analyse Chemischer Reaktionen
Types of Reactions
10-Hydroxy-4,8-dimethyldeca-3,8-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, ketones, and substituted alcohols. These products are often used as intermediates in further chemical synthesis .
Wissenschaftliche Forschungsanwendungen
10-Hydroxy-4,8-dimethyldeca-3,8-dienoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound plays a role in the study of insect pheromones and their analogs.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is used in the production of fragrances and flavoring agents
Wirkmechanismus
The mechanism of action of 10-Hydroxy-4,8-dimethyldeca-3,8-dienoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone precursor, influencing the behavior of insects. The compound’s hydroxyl and dienoic acid groups are crucial for its activity, allowing it to bind to receptors and initiate a response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,8-Dimethyl-10-hydroxy-4-decenal: Another compound with similar structural features and applications.
(4E,8E)-10-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4,8-dimethyldeca-4,8-dienoate: A related compound with additional functional groups.
Uniqueness
10-Hydroxy-4,8-dimethyldeca-3,8-dienoic acid is unique due to its specific configuration and functional groups, which make it a versatile intermediate in chemical synthesis. Its role in pheromone production and potential therapeutic applications further highlight its significance .
Eigenschaften
CAS-Nummer |
91851-93-3 |
---|---|
Molekularformel |
C12H20O3 |
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
10-hydroxy-4,8-dimethyldeca-3,8-dienoic acid |
InChI |
InChI=1S/C12H20O3/c1-10(6-7-12(14)15)4-3-5-11(2)8-9-13/h6,8,13H,3-5,7,9H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
HKJDPMLLYAGSCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC(=O)O)CCCC(=CCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.